

In-Depth Technical Guide: PF-06733804, a Pan-Trk Kinase Inhibitor

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Compound of Interest

Compound Name: PF-06733804

Cat. No.: B15617577

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Abstract

PF-06733804 is a potent and selective pan-Tropomyosin receptor kinase (Trk) inhibitor that has demonstrated significant potential in preclinical models of pain. This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of this and similar compounds.

Chemical Structure and Properties

PF-06733804 is a complex small molecule with the IUPAC name 6-Amino-5-(((3S)-1-[2-(4-trifluoromethoxyphenyl)acetyl]-4,4-difluoropyrrolidin-3-yl)oxy)-N-methylpyridine-3-carboxamide. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	6-Amino-5-({(3S)-1-[2-(4-trifluoromethoxyphenyl)acetyl]-4,4-difluoropyrrolidin-3-yl}oxy)-N-methylpyridine-3-carboxamide	
Molecular Formula	C20H19F5N4O4	
Molecular Weight	474.38 g/mol	
CAS Number	1873373-33-1	
Appearance	White to beige powder	
Solubility	Soluble in DMSO	
SMILES	<chem>C--INVALID-LINK--N=CC(C(=O)NC)=C2)C(F)(F)C1">C@HC3=CC=C(OC(F)(F)F)C=C3</chem>	
InChI Key	FTAFQADCGCSJAH-HNNXBMFYSA-N	

Mechanism of Action and Pharmacological Profile

PF-06733804 functions as a pan-Trk inhibitor, targeting the family of neurotrophin receptors TrkA, TrkB, and TrkC. These receptors are key mediators of neuronal survival, differentiation, and synaptic plasticity. Their dysregulation has been implicated in various pathological pain states. By inhibiting Trk kinases, **PF-06733804** effectively blocks the downstream signaling cascades associated with pain transmission.

In Vitro Potency

The inhibitory activity of **PF-06733804** against the Trk kinases was determined using cell-based assays. The half-maximal inhibitory concentrations (IC50) are presented below.

Target	IC50 (nM)
TrkA	8.4
TrkB	6.2
TrkC	2.2

Off-Target Liability

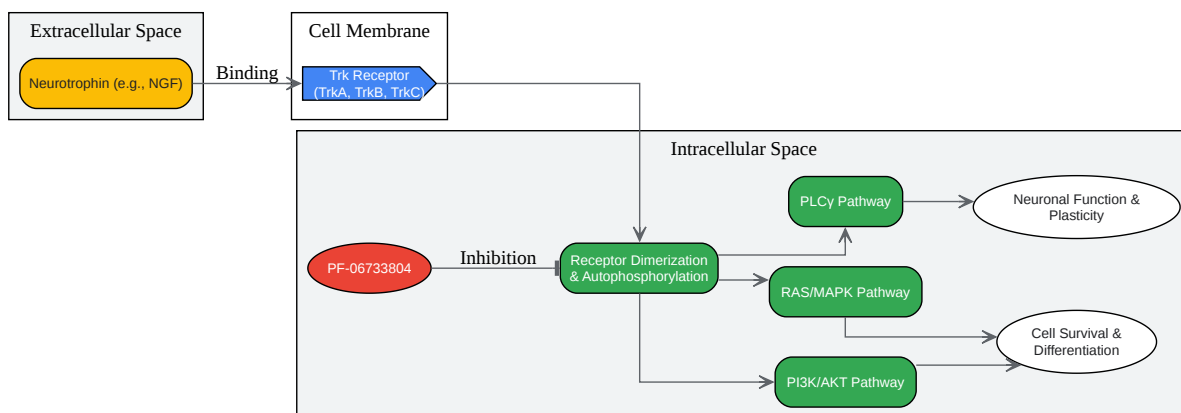
To assess its potential for cardiotoxicity, the inhibitory activity of **PF-06733804** against the hERG (human Ether-à-go-go-Related Gene) potassium channel was evaluated.

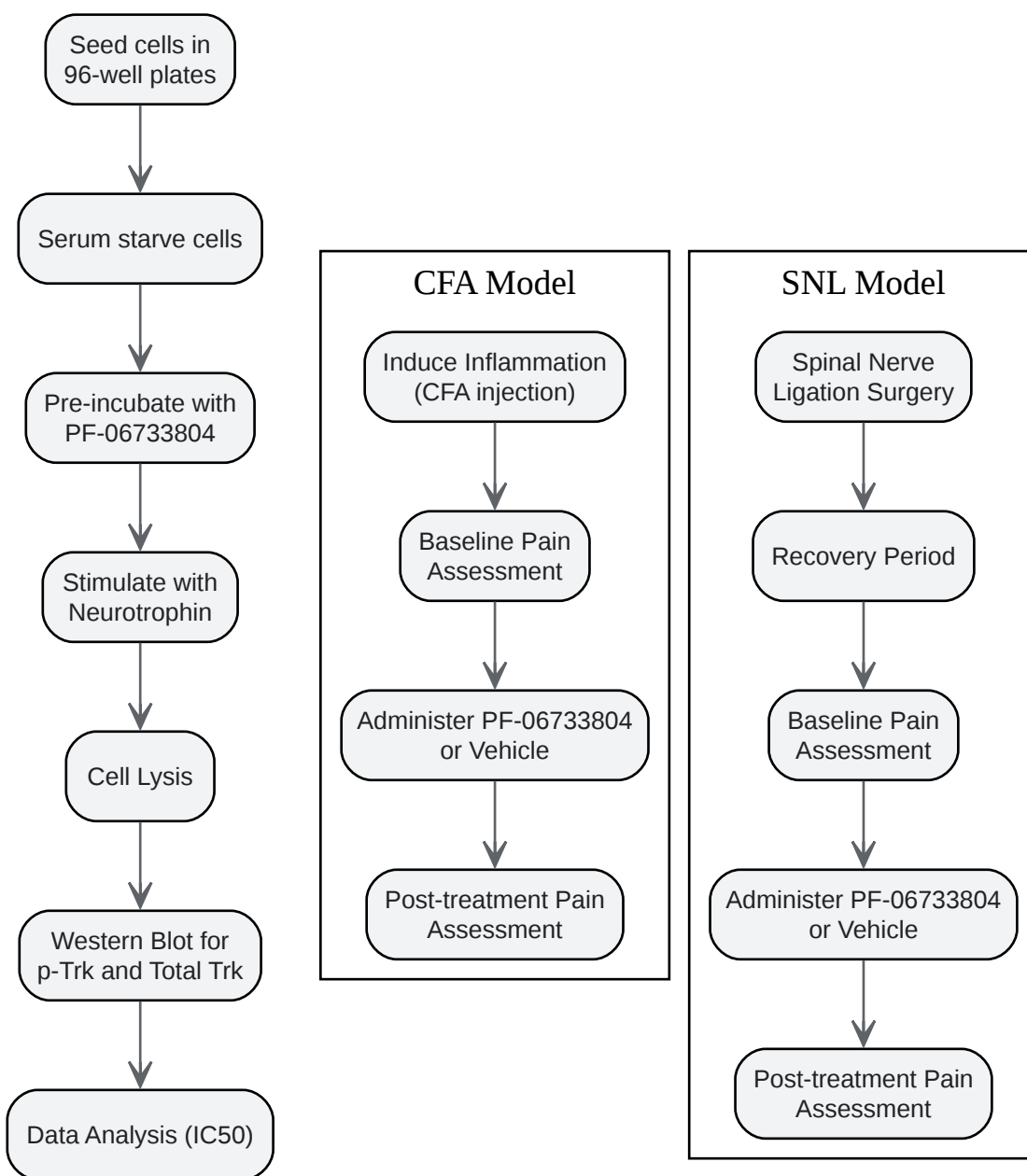
Target	IC50 (μM)
hERG	>30

The high IC50 value against the hERG channel suggests a low potential for cardiac-related adverse effects.

Signaling Pathway

The Trk signaling pathway is initiated by the binding of neurotrophins, such as Nerve Growth Factor (NGF), to the extracellular domain of the Trk receptors. This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling cascades, including the Ras/MAPK, PI3K/AKT, and PLCγ pathways. These pathways ultimately regulate gene expression and cellular responses involved in neuronal function and survival. **PF-06733804** exerts its effect by inhibiting the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.





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